molecular formula C14H12N2O2S B5682183 2-cyano-N-(2-furylmethyl)-3-(3-methyl-2-thienyl)acrylamide

2-cyano-N-(2-furylmethyl)-3-(3-methyl-2-thienyl)acrylamide

Cat. No. B5682183
M. Wt: 272.32 g/mol
InChI Key: SRNCUIYFSWLQBB-YRNVUSSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyano-N-(2-furylmethyl)-3-(3-methyl-2-thienyl)acrylamide, also known as compound 1, is a synthetic compound that has been studied for its potential use in various scientific research applications. This compound has shown promising results in studies related to its mechanism of action, biochemical and physiological effects, and potential future directions.

Mechanism of Action

The mechanism of action of 2-cyano-N-(2-furylmethyl)-3-(3-methyl-2-thienyl)acrylamide 1 is not fully understood, but studies have shown that it may act by inhibiting various signaling pathways involved in cancer cell growth and survival. Additionally, 2-cyano-N-(2-furylmethyl)-3-(3-methyl-2-thienyl)acrylamide 1 has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that 2-cyano-N-(2-furylmethyl)-3-(3-methyl-2-thienyl)acrylamide 1 has various biochemical and physiological effects, including the inhibition of cancer cell proliferation, the reduction of oxidative stress, and the modulation of inflammatory pathways. Additionally, 2-cyano-N-(2-furylmethyl)-3-(3-methyl-2-thienyl)acrylamide 1 has been shown to improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-cyano-N-(2-furylmethyl)-3-(3-methyl-2-thienyl)acrylamide 1 in lab experiments is its synthetic nature, which allows for precise control over its chemical properties. Additionally, 2-cyano-N-(2-furylmethyl)-3-(3-methyl-2-thienyl)acrylamide 1 has shown promising results in various scientific research applications, making it a potential candidate for further study. However, one limitation of using 2-cyano-N-(2-furylmethyl)-3-(3-methyl-2-thienyl)acrylamide 1 in lab experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several potential future directions for the study of 2-cyano-N-(2-furylmethyl)-3-(3-methyl-2-thienyl)acrylamide 1, including the development of more potent derivatives, the investigation of its potential use in combination with other therapies, and the exploration of its effects on other signaling pathways involved in cancer cell growth and survival. Additionally, further studies are needed to fully understand the mechanism of action of 2-cyano-N-(2-furylmethyl)-3-(3-methyl-2-thienyl)acrylamide 1 and its potential use in the treatment of neurodegenerative and inflammatory diseases.

Synthesis Methods

The synthesis of 2-cyano-N-(2-furylmethyl)-3-(3-methyl-2-thienyl)acrylamide 1 involves the reaction of 2-furylmethylamine with 3-(3-methyl-2-thienyl)acryloyl chloride in the presence of a base. The resulting 2-cyano-N-(2-furylmethyl)-3-(3-methyl-2-thienyl)acrylamide is then treated with cyanide to form the final product, 2-cyano-N-(2-furylmethyl)-3-(3-methyl-2-thienyl)acrylamide.

Scientific Research Applications

Compound 1 has been studied for its potential use in various scientific research applications, including cancer research, neuroprotection, and inflammation. Studies have shown that 2-cyano-N-(2-furylmethyl)-3-(3-methyl-2-thienyl)acrylamide 1 has anti-proliferative effects on cancer cells, making it a potential candidate for cancer therapy. Additionally, 2-cyano-N-(2-furylmethyl)-3-(3-methyl-2-thienyl)acrylamide 1 has shown neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. Furthermore, 2-cyano-N-(2-furylmethyl)-3-(3-methyl-2-thienyl)acrylamide 1 has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.

properties

IUPAC Name

(E)-2-cyano-N-(furan-2-ylmethyl)-3-(3-methylthiophen-2-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S/c1-10-4-6-19-13(10)7-11(8-15)14(17)16-9-12-3-2-5-18-12/h2-7H,9H2,1H3,(H,16,17)/b11-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRNCUIYFSWLQBB-YRNVUSSQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C=C(C#N)C(=O)NCC2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)/C=C(\C#N)/C(=O)NCC2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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